8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one
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Overview
Description
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a bis(2-methylpropyl)amino group and a phenyl group.
Preparation Methods
The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 7-hydroxy-4-phenyl-2H-chromen-2-one with bis(2-methylpropyl)amine in the presence of a suitable base such as potassium carbonate in a solvent like acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as DNA gyrase and cyclooxygenase, which are involved in bacterial replication and inflammation, respectively . It can also interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is unique compared to other coumarin derivatives due to its specific substitution pattern and the presence of the bis(2-methylpropyl)amino group. Similar compounds include:
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with a hydroxyl group at the 7-position and a methyl group at the 4-position.
4-phenylcoumarin: A coumarin derivative with a phenyl group at the 4-position.
7-amino-4-methylcoumarin: A coumarin derivative with an amino group at the 7-position and a methyl group at the 4-position.
These similar compounds share some structural features with this compound but differ in their specific substitutions and resulting properties .
Properties
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-16(2)13-25(14-17(3)4)15-21-22(26)11-10-19-20(12-23(27)28-24(19)21)18-8-6-5-7-9-18/h5-12,16-17,26H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWDJIAAGSPKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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